preQ1-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H28N6O3 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

N-[6-[(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)methylamino]hexyl]-3-prop-2-ynoxypropanamide |

InChI |

InChI=1S/C19H28N6O3/c1-2-10-28-11-7-15(26)22-9-6-4-3-5-8-21-12-14-13-23-17-16(14)18(27)25-19(20)24-17/h1,13,21H,3-12H2,(H,22,26)(H4,20,23,24,25,27) |

InChI Key |

RMIRLWUMBNPANM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCC(=O)NCCCCCCNCC1=CNC2=C1C(=O)NC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to preQ1-Alkyne: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preQ1-alkyne, a modified analog of the natural metabolite prequeuosine1 (preQ1). This document details its chemical structure, a robust synthetic pathway, and its application as a chemical probe in biological research, particularly in the study of RNA-small molecule interactions.

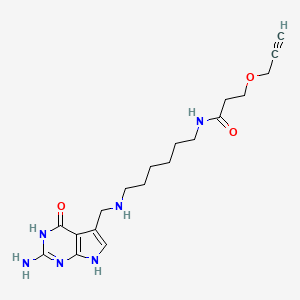

Chemical Structure of this compound

This compound is a derivative of 7-aminomethyl-7-deazaguanine, the core structure of preQ1.[1][2] The key modification is the introduction of an alkyne group, which serves as a versatile chemical handle for "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the attachment of various reporter molecules, such as fluorophores or biotin, enabling the detection and analysis of preQ1-binding biomolecules.

A commercially available this compound possesses the following properties:

| Property | Value |

| Molecular Formula | C₁₉H₂₈N₆O₃ |

| Molecular Weight | 388.47 g/mol |

| CAS Number | 2771096-76-3 |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥95% |

| Storage | Store at -20°C |

The core structure, 7-aminomethyl-7-deazaguanine, is a pyrrolo[2,3-d]pyrimidine.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following is a representative synthetic pathway based on established methods for the synthesis of preQ1 and its derivatives.

Synthesis of the preQ0 Core

The initial steps focus on constructing the 7-deazaguanine core, known as preQ0.

-

Formation of 2-chloro-2-cyanoacetaldehyde: Chloroacetonitrile and methyl formate are reacted to yield 2-chloro-2-cyanoacetaldehyde.

-

Cyclocondensation: The resulting 2-chloro-2-cyanoacetaldehyde is then reacted with 2,6-diaminopyrimidin-4-one in a cyclocondensation reaction to afford preQ0 (7-cyano-7-deazaguanine). This approach has been reported to produce preQ0 in good yields.

-

Protection of the Exocyclic Amino Group: To improve solubility and prevent side reactions in subsequent steps, the exocyclic amino group of preQ0 is protected, for instance, with a pivaloyl group using pivaloyl chloride, which can yield nearly quantitative amounts of N²-pivaloyl preQ0.

-

Chlorination: The 6-carbonyl group is transformed into a 6-chloro group using a chlorinating agent like phosphorus oxychloride, yielding a 6-chloro-7-deazapurine derivative.

Introduction of the Alkyne Moiety

The subsequent steps involve the transformation of the 7-cyano group into the aminomethyl group and the attachment of the alkyne handle.

-

Reduction of the Cyano Group: A significant challenge in the synthesis is the reduction of the 7-cyano group to the 7-aminomethyl group. One effective method involves a hydration reaction sequence on a soluble precursor, proceeding via an in situ oxime formation.

-

Reductive Amination: An alternative approach involves the reduction of the 7-cyano group to a 7-formyl group, which can then undergo reductive amination with an appropriate alkyne-containing amine to introduce the side chain.

-

Alkylation of the Aminomethyl Group: Starting from preQ1, the aminomethyl group can be modified. For the synthesis of this compound, preQ1 can be reacted with an alkyne-containing electrophile, such as a propargyl bromide or a similar reagent, under basic conditions (e.g., K₂CO₃ in DMF).

Quantitative Data on Synthesis

The following table summarizes representative yields for key steps in the synthesis of preQ1 and its derivatives, as reported in the literature.

| Step | Product | Yield | Reference |

| Protection of preQ0 | N²-pivaloyl preQ0 | Nearly quantitative | |

| O⁶-Methylation | O⁶-Methyl preQ1 | 76% | |

| Dimerization | Compound 6 (precursor) | 81% | |

| Synthesis of preQ1 | preQ1 | 43% (overall) | |

| Deblocking of amine | Mesylate-modified preQ1 | Nearly quantitative |

Experimental Protocols

The following are generalized experimental protocols for key transformations in the synthesis of preQ1 derivatives.

General Considerations

-

Reactions are typically carried out under an inert atmosphere (e.g., argon).

-

Anhydrous solvents should be used where necessary.

-

Purification is often achieved through column chromatography on silica gel or by recrystallization.

Protocol for O⁶-Alkylation

This protocol is adapted from the synthesis of O⁶-methyl preQ1.

-

Dissolution: Dissolve the dimethoxytritylated precursor (e.g., 120 mg, 150 µmol) in dichloromethane (500 µL).

-

Deprotection: Add trifluoroacetic acid (60 µL, 0.75 mmol) and water (10 µL).

-

Reaction Time: Stir the reaction mixture for 45 minutes.

-

Quenching: Quench the reaction by adding methanol (100 µL).

-

Workup: Remove the solvents in vacuo. Triturate the residue five times with dichloromethane and dry under high vacuum to yield the final product.

Protocol for Covalent Modification of RNA with preQ1 Analogs

This protocol describes the general procedure for reacting an electrophilic preQ1 analog with an RNA aptamer.

-

RNA Refolding: Dilute the RNA aptamer (e.g., Tt-preQ₁-RS) to 10 µM in a suitable buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 2 mM MgCl₂). Heat at 75°C for 5 minutes and allow to cool to room temperature over 1 hour.

-

Incubation with Probe: Prepare a 10 µL reaction volume by adding 9.5 µL of the refolded RNA to 0.5 µL of a DMSO solution of the this compound probe (e.g., 500 µM final concentration).

-

Reaction: Incubate the solution at 40°C for 2 hours.

-

Analysis: The formation of the covalent adduct can be analyzed by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry.

Visualization of Synthetic Workflow and Application

Synthetic Pathway of a preQ1 Derivative

Caption: Synthetic workflow for a this compound derivative.

Experimental Workflow for RNA Labeling

Caption: Experimental workflow for RNA labeling using this compound.

Conclusion

This compound is a valuable chemical tool for the study of RNA biology. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The presence of the alkyne handle allows for versatile labeling and detection of preQ1-binding RNAs, providing insights into their function and interactions within complex biological systems. This guide provides a foundational understanding for researchers looking to synthesize and utilize this powerful chemical probe.

References

preQ1-Alkyne: A Technical Guide to its Application in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

preQ1-alkyne is a synthetically modified analog of pre-queuosine 1 (preQ1), a crucial intermediate in the biosynthesis of queuosine (Q). Queuosine is a hypermodified nucleoside found at the wobble position (position 34) of specific transfer RNAs (tRNAs) with GUN anticodons, namely those for asparagine, aspartic acid, histidine, and tyrosine.[1][2] This modification is critical for maintaining translational fidelity and efficiency.[1][2] The defining feature of this compound is the incorporation of a terminal alkyne group, a bioorthogonal handle that enables its detection and visualization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This allows researchers to tag this compound with a variety of reporter molecules, such as fluorophores or biotin, for downstream applications.

The biological significance of preQ1 extends beyond its role as a tRNA modification precursor. In many bacteria, preQ1 acts as a ligand for riboswitches, which are structured RNA elements in the 5' untranslated regions of messenger RNAs (mRNAs) that regulate the expression of genes involved in queuosine biosynthesis and transport. The ability to introduce modified preQ1 analogs like this compound provides a powerful tool to probe these regulatory systems and to study the broader impact of queuosine modification on cellular processes, including cell proliferation and protein synthesis.

Chemical Properties and Synthesis

This compound is a derivative of 7-aminomethyl-7-deazaguanine, the core structure of preQ1. The alkyne functional group is typically introduced via chemical synthesis, creating a stable molecule that can be readily used in biological systems. Several synthetic routes for preQ1 and its derivatives have been developed, often starting from precursors like 6-chloro-7-cyano-7-deazaguanine. These methods allow for the introduction of various functional groups, including alkynes, at specific positions.

Biological Incorporation and Significance

Eukaryotic organisms obtain the queuine base, a derivative of preQ1, from their diet or gut microbiota, while most bacteria can synthesize it de novo. The enzyme tRNA-guanine transglycosylase (TGT) is responsible for exchanging guanine for preQ1 at the wobble position of cognate tRNAs. This compound can be utilized by the cellular machinery and incorporated into tRNA, effectively acting as a chemical reporter.

The incorporation of preQ1 has been shown to have significant biological consequences. In some cancer cell lines, the presence of preQ1 can inhibit cell proliferation by disrupting protein synthesis. This occurs because preQ1-modified tRNAs can be selectively degraded, leading to altered gene expression. This makes the queuosine modification pathway and its intermediates, like preQ1, potential targets for therapeutic intervention.

Data Presentation

The following table summarizes quantitative data from a study on a preQ1-derived photo-crosslinking probe (compound 11), which includes an alkyne handle. This data provides an indication of the efficiency and specificity that can be expected when using this compound probes.

| Parameter | Value | Conditions | Reference |

| Crosslinking Efficiency (Dose-Dependent) | >30% | Incubation of the probe with a preQ1 riboswitch aptamer. | |

| EC50 for Transcriptional Termination | 7.1 µM | Single-round transcription termination assays with a preQ1 riboswitch. | |

| Maximal Termination Efficiency | ~65% | Single-round transcription termination assays with a preQ1 riboswitch. | |

| Competition with tRNA | No significant decrease in labeling efficiency | In the presence of excess tRNA. |

Experimental Protocols

Metabolic Labeling of tRNA with this compound in Cell Culture

This protocol describes the general steps for metabolically labeling cellular tRNA with this compound. Optimization of probe concentration and incubation time may be required for specific cell lines and experimental goals.

-

Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.

-

Probe Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM).

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for the uptake and incorporation of the probe into tRNA.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable buffer (e.g., a buffer that does not contain primary amines like Tris, which can interfere with the subsequent click reaction).

-

RNA Extraction: Isolate total RNA from the cell lysate using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol outlines the "click" reaction to conjugate a reporter molecule (e.g., a fluorescent azide) to the this compound-labeled tRNA.

-

Stock Solutions:

-

Azide Reporter: Prepare a stock solution of the azide-containing fluorophore or biotin (e.g., 10 mM in DMSO).

-

Copper(II) Sulfate (CuSO4): Prepare a 100 mM stock solution in water.

-

Copper Ligand (e.g., THPTA): Prepare a 200 mM stock solution in water.

-

Reducing Agent (Sodium Ascorbate): Prepare a fresh 100 mM stock solution in water.

-

-

Reaction Setup:

-

In a microfuge tube, combine the this compound-labeled RNA with the azide reporter in a suitable buffer.

-

Add the copper ligand and CuSO4 (pre-incubated for a few minutes).

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.

-

Purification: Purify the labeled RNA to remove excess reagents, for example, by ethanol precipitation or using a suitable purification kit.

In-Gel Fluorescence Detection of Labeled tRNA

This protocol is for visualizing the fluorescently labeled tRNA using gel electrophoresis.

-

Sample Preparation: Resuspend the purified, labeled RNA in a suitable loading buffer.

-

Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE).

-

Fluorescence Scanning: Visualize the fluorescently labeled tRNA using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.

-

Total RNA Staining (Optional): After fluorescence imaging, the gel can be stained with a total RNA stain (e.g., SYBR Gold) to visualize all RNA bands and confirm equal loading.

Mandatory Visualizations

Caption: Experimental workflow for metabolic labeling and detection of tRNA using this compound.

Caption: Biological incorporation and significance of this compound.

References

An In-depth Technical Guide to preQ1-Alkyne Mechanism of Action in RNA Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preQ1-alkyne-based RNA labeling technology, a powerful tool for studying RNA biology. It details the underlying mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Principle: Leveraging the preQ1 Riboswitch

The this compound labeling strategy hinges on the specific recognition of a modified prebiotic ligand, this compound, by a class of bacterial RNA regulatory elements known as preQ1 riboswitches.[1][2] PreQ1 riboswitches are found in the 5' untranslated region of mRNAs and control gene expression by binding to their cognate ligand, pre-queuosine 1 (preQ1).[1][2] This binding event induces a conformational change in the RNA structure, typically leading to transcription termination or translation inhibition.[3]

The this compound probe is a synthetic analog of preQ1 that is functionalized with an alkyne group. This alkyne handle serves as a bioorthogonal reactive group, allowing for the subsequent attachment of various reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The high specificity of the preQ1 riboswitch for its ligand ensures that the alkyne tag is selectively incorporated into the target RNA.

Quantitative Data

The efficiency and specificity of this compound labeling are critical for its application. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of preQ1 and its Analogs to preQ1 Riboswitches

| Ligand | Riboswitch Aptamer | Method | Apparent Dissociation Constant (KD) | Reference |

| preQ1 | Bacillus subtilis (Bs) | Fluorescence Titration | 4.1 ± 0.6 nM | |

| preQ1 | Thermoanaerobacter tengcongensis (Tt) | Fluorescence Titration | 2.8 ± 0.4 nM | |

| Synthetic Ligand 1 | Bacillus subtilis (Bs) | Fluorescence Titration | 534 ± 123 nM | |

| Synthetic Ligand 1 | Thermoanaerobacter tengcongensis (Tt) | Fluorescence Titration | 457 ± 202 nM | |

| Synthetic Ligand 2 | Bacillus subtilis (Bs) | Fluorescence Titration | 0.1 ± 0.08 µM | |

| Synthetic Ligand 2 | Thermoanaerobacter tengcongensis (Tt) | Fluorescence Titration | 0.1 ± 0.04 µM | |

| preQ1 | Fusobacterium nucleatum (Fnu) | Microscale Thermophoresis (MST) | 0.28 ± 0.05 µM |

Table 2: Functional Activity of preQ1 Analogs in Transcription Termination Assays

| Compound | Riboswitch | EC50 | Reference |

| preQ1 | Streptococcus suis (Ss) | 36 ± 5 nM | |

| Synthetic Ligand 1 | Streptococcus suis (Ss) | 359 ± 23 µM | |

| Synthetic Ligand 4494 | Thermoanaerobacter tengcongensis (Tte) | 10.7 ± 1.6 µM | |

| Synthetic Ligand 4494 | Fusobacterium nucleatum (Fnu) | > 100 µM | |

| Synthetic Ligand 4494 | Bacillus subtilis (Bsu) | > 100 µM | |

| Synthetic Ligand 4494 | Enterococcus faecalis (Efa) | > 100 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound RNA labeling.

Synthesis of a Diazirine-Alkyne preQ1 Probe

This protocol describes a general approach for synthesizing a photo-crosslinkable this compound probe.

Materials:

-

preQ1

-

Diazirine-alkyne linker with a reactive group (e.g., N-hydroxysuccinimide ester)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard organic synthesis glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve preQ1 in anhydrous DMF under an inert atmosphere.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of the diazirine-alkyne linker in anhydrous DMF to the preQ1 solution.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using high-performance liquid chromatography (HPLC) to obtain the pure diazirine-alkyne preQ1 probe.

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

In-line Probing Assay for Riboswitch-Ligand Interaction

In-line probing is used to monitor the conformational changes in an RNA molecule upon ligand binding.

Materials:

-

5'-radiolabeled RNA (e.g., with 32P)

-

This compound probe

-

Binding buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl)

-

Stop buffer (e.g., formamide loading dye)

-

Denaturing polyacrylamide gel

Procedure:

-

Incubate the 5'-radiolabeled RNA in the binding buffer at room temperature for a defined period (e.g., 40-48 hours) in the presence and absence of the this compound probe at various concentrations.

-

During this incubation, spontaneous cleavage of the RNA backbone will occur at flexible, unstructured regions.

-

Stop the reaction by adding the stop buffer.

-

Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the cleavage pattern by autoradiography. Regions of the RNA that become structured upon ligand binding will show reduced cleavage compared to the unbound state.

Single-Round Transcription Termination Assay

This assay measures the ability of the this compound probe to induce transcription termination.

Materials:

-

Linear DNA template containing a promoter, the preQ1 riboswitch sequence, and a terminator region.

-

RNA polymerase

-

32P-labeled NTPs

-

Unlabeled NTPs

-

This compound probe

-

Transcription buffer

-

Stop buffer

Procedure:

-

Set up the transcription reaction by combining the DNA template, RNA polymerase, and a subset of NTPs (including one 32P-labeled NTP) to allow for the formation of a stalled transcription elongation complex just upstream of the riboswitch sequence.

-

Add the this compound probe at various concentrations to the stalled complexes.

-

Initiate transcription elongation by adding the remaining NTPs.

-

Allow the reaction to proceed for a defined time, then terminate it by adding the stop buffer.

-

Separate the RNA products (terminated and full-length transcripts) by denaturing PAGE.

-

Quantify the band intensities to determine the percentage of transcription termination at each probe concentration and calculate the EC50 value.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on RNA

This protocol describes the "click" reaction to attach a reporter molecule to the alkyne-labeled RNA.

Materials:

-

Alkyne-labeled RNA

-

Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)

-

Copper(II) sulfate (CuSO4)

-

A copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

-

A reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., phosphate buffer)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-labeled RNA and the azide-functionalized reporter molecule in the reaction buffer.

-

In a separate tube, prepare a fresh premix of CuSO4 and the stabilizing ligand.

-

Add the CuSO4/ligand premix to the RNA/azide mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the labeled RNA using ethanol precipitation or a suitable RNA cleanup kit to remove excess reagents.

Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)

Chem-CLIP is a technique to identify the cellular RNA targets of a small molecule probe.

Materials:

-

Cells expressing the target RNA

-

Diazirine-alkyne preQ1 probe

-

UV cross-linking apparatus (365 nm)

-

Cell lysis buffer

-

DNase I

-

RNase inhibitors

-

Azide-biotin

-

Streptavidin-coated magnetic beads

-

Buffers for CuAAC and bead washing/elution

-

RT-qPCR or sequencing reagents

Procedure:

-

Treat cells with the diazirine-alkyne preQ1 probe for a specified time.

-

Expose the cells to UV light (365 nm) to induce covalent cross-linking between the probe and its RNA targets.

-

Lyse the cells and treat the lysate with DNase I to remove genomic DNA.

-

Perform a CuAAC reaction to attach azide-biotin to the alkyne handle on the cross-linked RNA.

-

Capture the biotinylated RNA-probe complexes using streptavidin-coated magnetic beads.

-

Wash the beads extensively to remove non-specifically bound molecules.

-

Elute the captured RNA.

-

Identify and quantify the captured RNA using RT-qPCR with gene-specific primers or by high-throughput sequencing (Chem-CLIP-seq).

Mandatory Visualizations

Signaling Pathway: preQ1 Riboswitch Mechanism

Caption: Conformational change of a preQ1 riboswitch upon ligand binding.

Experimental Workflow: Chem-CLIP

Caption: Workflow for identifying RNA targets using Chem-CLIP.

Logical Relationship: Bioorthogonal Labeling

Caption: The two-step process of this compound based RNA labeling.

References

The Role of preQ1-Alkyne in Elucidating the Queuosine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) with queuosine (Q) is a crucial process across bacteria and eukaryotes, influencing translational fidelity and efficiency. The study of this intricate pathway has been significantly advanced by the development of chemical probes, among which preQ1-alkyne has emerged as a powerful tool. This technical guide provides an in-depth overview of the role of this compound in studying the queuosine pathway. It details the underlying principles of its application, comprehensive experimental protocols, and quantitative data, offering a valuable resource for researchers in chemical biology, RNA biology, and drug development.

Introduction to the Queuosine Pathway

Queuosine is a hypermodified nucleoside derived from guanosine, found at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr)[1][2]. In bacteria, the biosynthesis of queuosine begins with GTP and proceeds through several enzymatic steps to produce the precursor 7-aminomethyl-7-deazaguanine (preQ1)[3][4][5]. The enzyme tRNA-guanine transglycosylase (TGT) then exchanges the guanine at position 34 of the target tRNA with preQ1. Subsequent modifications convert preQ1 to queuosine. Eukaryotes, however, cannot synthesize queuosine de novo and rely on salvaging queuine (the base of queuosine) or its precursors from their diet and gut microbiota.

The modification of tRNA with queuosine has been implicated in various cellular processes, including the regulation of protein synthesis and the cellular stress response. Dysregulation of the queuosine pathway has been linked to diseases, making it a potential target for therapeutic intervention. Studying this pathway has been challenging due to the dynamic nature of tRNA modifications. The development of this compound as a chemical probe has provided a means to metabolically label and visualize queuosine-modified tRNAs, thereby enabling a deeper understanding of this biological pathway.

This compound: A Chemical Probe for Metabolic Labeling

This compound is a synthetic analog of preQ1 that incorporates an alkyne functional group. This modification allows for the detection and enrichment of preQ1-containing biomolecules through a bioorthogonal chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". The alkyne handle is chemically inert within the cellular environment but reacts specifically and efficiently with azide-tagged reporter molecules, such as fluorophores or biotin, under biocompatible conditions.

The utility of this compound lies in its ability to be metabolically incorporated into tRNA. When introduced to cells, this compound is recognized by the enzyme TGT, which catalyzes its insertion into the wobble position of target tRNAs in place of guanine. This process effectively tags queuosine-modified tRNAs with an alkyne group, allowing for their subsequent visualization and analysis.

Experimental Methodologies

Synthesis of this compound

The synthesis of this compound and its derivatives has been reported in the literature, providing a basis for its accessibility to the research community. These synthetic routes often involve multi-step chemical reactions to construct the 7-deazaguanine core and introduce the aminomethyl side chain functionalized with an alkyne group.

Metabolic Labeling of tRNA with this compound

This protocol outlines the general steps for metabolically labeling tRNA in mammalian cells. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (e.g., from R&D Systems)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

RNA extraction kit

Protocol:

-

Seed cells in a culture dish and grow to the desired confluency (typically 70-80%).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM).

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for a specific period (e.g., 12-24 hours) to allow for metabolic incorporation of the probe.

-

After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

-

Harvest the cells by scraping or trypsinization.

-

Proceed with cell lysis and total RNA extraction using a standard kit-based protocol.

Click Chemistry Reaction for tRNA Visualization

Following metabolic labeling, the incorporated alkyne group can be conjugated to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) for visualization or enrichment.

Materials:

-

Alkyne-labeled total RNA

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 545)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Nuclease-free water

Protocol:

-

In a microcentrifuge tube, combine the following in order:

-

Nuclease-free water to a final volume of 50 µL

-

1-10 µg of alkyne-labeled total RNA

-

Azide-fluorophore (e.g., 5 µM final concentration)

-

CuSO₄ (e.g., 50 µM final concentration)

-

THPTA (e.g., 250 µM final concentration)

-

-

Prepare a fresh solution of sodium ascorbate (e.g., 2.5 mM final concentration).

-

Initiate the click reaction by adding the sodium ascorbate solution to the reaction mixture.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Precipitate the labeled RNA using ethanol or a suitable RNA cleanup kit to remove unreacted reagents.

-

The labeled RNA can now be analyzed by methods such as fluorescent gel electrophoresis or used for downstream applications like affinity purification if a biotin-azide was used.

Quantitative Data and Applications

The use of this compound has enabled quantitative studies on the dynamics of queuosine modification. The tables below summarize key quantitative findings from the literature.

| Parameter | Value | Experimental System | Reference |

| preQ1 Aptamer Binding Affinity (Kd) | Low nanomolar range | In vitro binding assay | |

| Inhibition of Crosslinking by preQ1 | Dose-dependent, complete inhibition at higher concentrations | Gel-based competition assays | |

| Table 1: Binding and Competition Data for preQ1 Probes. |

| Application | Key Findings | Technique | Reference |

| Transcriptome-wide Mapping | Selective interaction between a bacterial preQ1 aptamer and a diazirine-based preQ1 probe. Identification of potential preQ1-binding sites in human RNA. | Chem-CLIP (Chemical Crosslinking and Immunoprecipitation) | |

| Visualization of tRNA Modification | Successful in vitro and in vivo incorporation of an azide-containing preQ1 derivative into tRNA, visualized by click chemistry with a fluorescent alkyne. | Metabolic labeling followed by CuAAC | |

| Control of CRISPR Gene Editing | This compound can be used to generate photoactivatable probes for controlling CRISPR gene editing via the RNA-TAG method. | RNA-TAG | |

| Inhibition of Cancer Cell Proliferation | preQ1 incorporation into tRNA disrupts protein synthesis and inhibits the proliferation of cancer cell lines. | Cell proliferation assays | |

| Table 2: Applications of this compound in Queuosine Pathway Research. |

Visualizing the Queuosine Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Overview of the queuosine biosynthesis pathway and metabolic labeling with this compound.

Caption: Experimental workflow for metabolic labeling and analysis of queuosine-modified tRNA.

Applications in Drug Development

The queuosine pathway, being essential in many bacteria but absent in humans for de novo synthesis, presents an attractive target for the development of novel antibacterial agents. The enzymes in this pathway, particularly TGT, are potential drug targets. This compound and other modified preQ1 analogs can be used in high-throughput screening assays to identify inhibitors of TGT. Furthermore, understanding how queuosine modification affects translation can provide insights into developing strategies to selectively inhibit bacterial protein synthesis. The ability of preQ1 to inhibit cancer cell proliferation also opens up new avenues for anticancer drug discovery. The methodologies described here, including competitive binding assays and cellular imaging, are directly applicable to the early stages of drug discovery and development.

Conclusion

This compound has proven to be an invaluable chemical tool for investigating the complex and dynamic queuosine modification pathway. Its ability to be metabolically incorporated into tRNA and subsequently detected via click chemistry has enabled researchers to visualize, quantify, and enrich for queuosine-modified tRNAs in a variety of biological contexts. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful technique by researchers in academia and industry. Future applications of this compound and related probes will undoubtedly continue to shed light on the biological roles of queuosine and may pave the way for the development of new therapeutic agents targeting this important pathway.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]

Probing Bacterial Gene Expression: A Technical Guide to the Interaction of preQ1-Alkyne with Riboswitches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between preQ1-alkyne and its derivatives with bacterial riboswitches. Riboswitches, as cis-regulatory elements within messenger RNA, are promising targets for novel antibacterial agents. Understanding the binding kinetics, structural changes, and functional consequences of ligand interaction is paramount for the development of effective therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Data Presentation: Ligand-Riboswitch Interactions

The following tables summarize the quantitative data for the binding of the natural ligand preQ1, a this compound photoaffinity probe, and other synthetic ligands to various bacterial preQ1 riboswitches.

Table 1: Equilibrium and Apparent Dissociation Constants (KD)

| Riboswitch | Ligand | Method | KD | Reference |

| Thermoanaerobacter tengcongensis (Tte) | preQ1 | Surface Plasmon Resonance | 2.1 ± 0.3 nM | [1][2] |

| Thermoanaerobacter tengcongensis (Tte) | preQ0 | Surface Plasmon Resonance | 35.1 ± 6.1 nM | [1][2] |

| Bacillus subtilis (Bsu) | preQ1 | Fluorescence Titration | 4.1 ± 0.6 nM | [3] |

| Thermoanaerobacter tengcongensis (Tte) | preQ1 | Fluorescence Titration | 2.8 ± 0.4 nM | |

| Lactobacillus rhamnosus (preQ1-II) | preQ1 | Isothermal Titration Calorimetry | 17.9 ± 0.6 nM | |

| Escherichia coli (Eco, type III) | preQ1 | Isothermal Titration Calorimetry | 57.9 ± 1.5 nM | |

| Escherichia coli (Eco, type III) | preQ1 | Surface Plasmon Resonance | 120 ± 6 nM | |

| Bacillus subtilis (Bsu) | Synthetic Ligand 1 | Fluorescence Titration | 534 ± 123 nM | |

| Thermoanaerobacter tengcongensis (Tte) | Synthetic Ligand 1 | Fluorescence Titration | 457 ± 202 nM | |

| Staphylococcus saprophyticus (Ssa) | Synthetic Ligand 4 | Fluorescence Intensity Assay | 21.9 ± 2.25 µM | |

| Thermoanaerobacter tengcongensis (Tte) | Synthetic Ligand 4 | Fluorescence Intensity Assay | 29.0 ± 2.4 µM | |

| Fusobacterium nucleatum (Fnu) | preQ1 | Microscale Thermophoresis | 0.36 ± 0.02 µM |

Table 2: Half-Maximal Effective and Inhibitory Concentrations (EC50 / T50)

| Riboswitch | Ligand | Assay | EC50 / T50 | Reference |

| Staphylococcus saprophyticus (Ss) | preQ1-diazirine-alkyne probe | Transcription Termination | 7.1 µM | |

| Staphylococcus saprophyticus (Ss) | preQ1 | Transcription Termination | 36 ± 5 nM | |

| Staphylococcus saprophyticus (Ss) | Synthetic Ligand 1 | Transcription Termination | 359 ± 23 µM | |

| Fusobacterium nucleatum (Fnu) | preQ1 | Competitive Binding Assay | 0.44 ± 0.066 µM | |

| Thermoanaerobacter tengcongensis (Tte) | Synthetic Ligand 4494 | Competitive Binding Assay | 10.7 ± 1.60 µM | |

| Bacillus subtilis (Bsu) | preQ1 | Competitive Binding Assay | 6.1 ± 0.8 µM |

Signaling Pathways and Mechanisms

preQ1 riboswitches regulate gene expression primarily through two distinct mechanisms: transcription termination and translation inhibition. The binding of the preQ1 ligand, or a functional analog like a this compound probe, induces a conformational change in the RNA structure, leading to the "OFF" state.

Transcriptional Regulation

In transcriptional riboswitches, the binding of preQ1 to the aptamer domain stabilizes a structural conformation that includes a terminator hairpin. This structure prematurely halts transcription by RNA polymerase. In the absence of the ligand, an alternative antiterminator hairpin forms, allowing transcription to proceed.

Translational Regulation

Translational riboswitches control gene expression by modulating the accessibility of the Shine-Dalgarno (SD) sequence, which is required for ribosome binding. Upon ligand binding, the riboswitch refolds to sequester the SD sequence, preventing the initiation of translation. When the ligand is absent, the SD sequence is accessible to the ribosome, allowing protein synthesis to occur.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques for novel research applications.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique used to quantify the thermodynamic parameters of binding interactions, including the association constant (KA), enthalpy (ΔH), and stoichiometry (N).

Methodology:

-

Sample Preparation:

-

Dialyze the purified riboswitch RNA against the ITC buffer (e.g., 50 mM Na-HEPES pH 7.0, 100 mM NaCl, 2 mM MgCl2) extensively. The dialysis buffer should be 0.2 µm filtered and degassed.

-

Dissolve the this compound ligand in the exact same batch of dialysis buffer to avoid heat-of-dilution artifacts.

-

The RNA concentration in the sample cell should be determined based on the expected dissociation constant (KD). A typical starting concentration is in the low micromolar range. The ligand concentration in the syringe should be approximately 10-fold higher than the RNA concentration.

-

-

ITC Experiment:

-

Thoroughly clean the sample cell and syringe with buffer.

-

Load the RNA solution into the sample cell (typically ~1.8-2.2 mL) and the ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., "One Set of Sites") to determine the KA (or KD), ΔH, and N.

-

In-line Probing Assay

This technique assesses RNA structure by exploiting the spontaneous cleavage of the phosphodiester backbone at conformationally flexible positions.

Methodology:

-

RNA Preparation: 5'-radiolabel the RNA transcript of interest using [γ-32P]ATP and T4 polynucleotide kinase. Purify the labeled RNA.

-

Reaction Setup: Incubate a trace amount of the 5'-32P-labeled RNA in a buffer solution (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl) with varying concentrations of the this compound ligand.

-

Incubation: Allow the reactions to incubate at room temperature for a prolonged period (e.g., 24-48 hours) to allow for spontaneous cleavage.

-

Gel Electrophoresis: Resolve the RNA cleavage fragments on a high-resolution denaturing polyacrylamide gel.

-

Analysis: Visualize the cleavage patterns by autoradiography. Regions of the RNA that are structured (e.g., in helices) will show less cleavage, while flexible, single-stranded regions will exhibit higher rates of cleavage. Ligand-induced structural changes are observed as differences in the cleavage pattern in the presence versus the absence of the ligand.

Single-Round In Vitro Transcription Termination Assay

This assay measures the efficiency of the riboswitch in terminating transcription in response to ligand binding.

Methodology:

-

Template Preparation: Prepare a linear DNA template containing a promoter (e.g., T7), the riboswitch sequence, and a downstream region.

-

Transcription Reaction:

-

Assemble transcription reactions with RNA polymerase, the DNA template, and a mixture of NTPs, including a radiolabeled NTP (e.g., [α-32P]UTP).

-

Set up parallel reactions with and without the this compound ligand at various concentrations.

-

-

Incubation: Incubate the reactions at 37°C to allow transcription to proceed.

-

Analysis:

-

Stop the reactions and analyze the RNA products by denaturing polyacrylamide gel electrophoresis.

-

Quantify the band intensities corresponding to the full-length "read-through" transcript and the shorter "terminated" transcript.

-

Calculate the percent termination for each ligand concentration and fit the data to determine the EC50 value.

-

Synthesis and Application of a preQ1-Diazirine-Alkyne Photoaffinity Probe

Photoaffinity probes are powerful tools for identifying direct binding partners in complex biological mixtures. A preQ1 analog containing a diazirine for UV-activated crosslinking and an alkyne for subsequent click chemistry has been developed.

Methodology:

-

Probe Synthesis: The synthesis involves modifying the preQ1 scaffold to include a diazirine-alkyne moiety. This is typically achieved through a multi-step organic synthesis protocol, starting from precursors of the 7-deazaguanine core.

-

Photoaffinity Labeling Workflow:

-

Incubation: Incubate the folded riboswitch (or a complex mixture of RNAs/proteins) with the preQ1-diazirine-alkyne probe.

-

UV Crosslinking: Irradiate the sample with UV light (e.g., 365 nm) to activate the diazirine, which then forms a covalent bond with the interacting RNA.

-

Ligation (Click Chemistry): Attach a reporter molecule (e.g., biotin-azide or a fluorescent-azide) to the alkyne handle of the crosslinked probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Analysis: The covalently labeled biomolecules can then be enriched (e.g., using streptavidin beads for biotin-tagged molecules) and identified through techniques like mass spectrometry or sequencing (Chem-CLIP).

-

References

- 1. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Precision in RNA Biology: A Technical Guide to preQ1-Alkyne Probes

For Immediate Release

A comprehensive technical guide detailing the discovery, development, and application of preQ1-alkyne probes is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of these chemical tools, offering a pathway to investigating RNA-small molecule interactions with unprecedented precision. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.

Pre-queuosine 1 (preQ1) is a crucial intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon loop of certain tRNAs. Its synthesis and transport are regulated by a class of RNA regulatory elements known as preQ1 riboswitches. The specific and high-affinity interaction between preQ1 and its riboswitch aptamer has made it an attractive system for developing chemical probes to study RNA biology. The incorporation of a terminal alkyne group onto the preQ1 scaffold allows for bioorthogonal ligation to reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This technical guide serves as a core resource for laboratories aiming to adopt and innovate with this compound probes for a variety of applications, including the identification of RNA-binding partners, transcriptome-wide mapping of small molecule binding sites, and the development of novel RNA-targeted therapeutics.

Quantitative Data Summary

The efficacy of this compound probes and their derivatives is underscored by their binding affinities and functional activities. The following tables consolidate key quantitative data from various studies to provide a clear comparison of different probes and their interactions with preQ1 riboswitches.

Table 1: Binding Affinities of preQ1 and its Analogs to preQ1 Riboswitches

| Ligand/Probe | Riboswitch Aptamer | Method | Dissociation Constant (KD) / EC50 | Reference |

| preQ1 | Bacillus subtilis (Bs) | Isothermal Titration Calorimetry (ITC) | 2 nM | [1] |

| preQ1 | Thermoanaerobacter tengcongensis (Tte) | In-vitro transcription termination assay | 50 nM | [2] |

| This compound probe (diazirine-based) | Staphylococcus saprophyticus (Ss) | Competition Crosslinking Assay | ~50-fold weaker binding than preQ1 | [2] |

| Synthetic Ligand '1' | Bacillus subtilis (Bs) | Transcription Termination Assay | T50 of ~1 µM | [3] |

| preQ1 | Fusobacterium nucleatum (Fnu) | MicroScale Thermophoresis (MST) | 0.36 ± 0.02 μM | [4] |

| Guanine | Fusobacterium nucleatum (Fnu) | Competitive Binding Assay | EC50 = 6.9 ± 0.74 μM |

Table 2: Crosslinking Efficiency of a Diazirine-Alkyne preQ1 Probe

| Probe Concentration | Incubation Time | Crosslinking Efficiency (%) | Reference |

| 50 µM | 15 min | ~20% | |

| 100 µM | 15 min | ~35% | |

| 200 µM | 15 min | ~50% | |

| 100 µM | 5 min | ~15% | |

| 100 µM | 30 min | ~45% |

Visualizing the Molecular Logic

To elucidate the complex interactions and workflows, a series of diagrams have been generated using the DOT language. These visualizations provide a clear overview of the underlying biological pathways and experimental procedures.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of preQ1-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-queuosine 1 (preQ1) is a crucial precursor in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs in both bacteria and eukaryotes. The biosynthesis and transport of preQ1 are regulated by riboswitches, which are structured non-coding RNA elements in the 5'-untranslated region of messenger RNAs. The high affinity and specificity of the interaction between preQ1 and its cognate riboswitch aptamer have made it an attractive target for the development of chemical probes to study RNA-small molecule interactions.

This technical guide focuses on a specific chemical probe, a diazirine- and alkyne-modified analog of preQ1, hereafter referred to as preQ1-alkyne probe (11) , as detailed by Balaratnam et al. in Nature Communications (2021).[1][2][3] This probe is designed for proximity-induced covalent crosslinking to RNA, enabling the identification and mapping of RNA binding sites through techniques such as Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP).[4][5] While the primary utility of this probe lies in its application as a tool for chemical biology, this guide will also address the known aspects of its use in cellular contexts and infer potential considerations for its cellular uptake and metabolism.

Properties of the this compound Probe (11)

The this compound probe (11) is a synthetically derived analog of preQ1 featuring two key modifications: a diazirine ring for photo-inducible crosslinking and a terminal alkyne for subsequent "click" chemistry functionalization with reporter tags such as biotin or fluorophores.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the binding and activity of the this compound probe (11) and its cognate ligand, preQ1.

Table 1: Binding Affinities and Crosslinking Efficiencies

| Ligand/Probe | Target RNA Aptamer | Binding Affinity (EC50/K_D) | Maximum Crosslinking Efficiency | Reference |

| preQ1 | B. subtilis preQ1-I Riboswitch | 7.4 nM (EC50) | N/A | |

| This compound probe (11) | B. subtilis preQ1-I Riboswitch | 7.1 µM (EC50) | >30% | |

| preQ1 | T. tengcongensis preQ1-I Riboswitch | 2.1 ± 0.3 nM (K_D) | N/A |

Table 2: Functional Activity in Transcription Termination Assay

| Ligand/Probe | Target Riboswitch | Maximum Termination Efficiency | Reference |

| preQ1 | B. subtilis preQ1-I Riboswitch | ~85% | |

| This compound probe (11) | B. subtilis preQ1-I Riboswitch | ~65% |

Experimental Protocols

In Vitro RNA Crosslinking with this compound Probe (11)

This protocol describes the covalent modification of a preQ1 riboswitch aptamer with the this compound probe in vitro.

Materials:

-

preQ1 riboswitch aptamer RNA (e.g., T. tengcongensis or B. subtilis)

-

This compound probe (11) stock solution in DMSO

-

Riboswitch folding buffer: 50 mM Tris (pH 7.5), 100 mM KCl, 2 mM MgCl2

-

UV lamp (365 nm)

-

Nuclease-free water

Procedure:

-

RNA Folding: Dilute the RNA aptamer to a final concentration of 10 µM in riboswitch folding buffer. Heat the solution at 75°C for 5 minutes and allow it to cool to room temperature over 1 hour to ensure proper folding.

-

Probe Incubation: In a total volume of 10 µL, mix 9.5 µL of the folded RNA with 0.5 µL of the this compound probe (11) stock solution to achieve the desired final concentration (e.g., 500 µM for a 50:1 molar ratio of probe to RNA).

-

Incubation: Incubate the mixture at 4°C for 2 hours.

-

UV Crosslinking: Irradiate the sample with a 365 nm UV lamp on ice for a specified duration (e.g., 1-15 minutes, depending on the desired crosslinking efficiency).

-

Analysis: The crosslinked RNA can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry (e.g., MALDI-TOF).

Chem-CLIP in Cell Lysate

This protocol details the selective labeling of a target RNA spiked into a complex cellular lysate.

Materials:

-

MCF-7 total RNA or other cell lysate

-

Target RNA aptamer (e.g., B. subtilis preQ1-I Riboswitch)

-

This compound probe (11)

-

Biotin-azide or fluorophore-azide for click chemistry

-

Click chemistry reagents (see Protocol 3)

-

Streptavidin beads for pulldown

-

Buffers for washing and elution

-

RT-qPCR or sequencing reagents

Procedure:

-

RNA Spiking: Spike the target RNA aptamer into the total cell lysate.

-

Probe Treatment: Add the this compound probe (11) to the lysate containing the target RNA and incubate under appropriate conditions to allow binding.

-

UV Crosslinking: Irradiate the lysate with 365 nm UV light to induce covalent crosslinking of the probe to the target RNA.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne handle of the crosslinked probe (see Protocol 3).

-

Pulldown: Incubate the biotinylated RNA-probe complexes with streptavidin beads to isolate them from the lysate.

-

Washing: Wash the beads extensively to remove non-specifically bound RNAs and proteins.

-

Elution and Analysis: Elute the captured RNA and analyze by RT-qPCR or RNA sequencing to identify and quantify the target RNA.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This is a general protocol for the "click" reaction to label alkyne-modified molecules in a cell lysate.

Materials:

-

Alkyne-modified sample in cell lysate

-

Azide-functionalized tag (e.g., Azido-rhodamine, Biotin-PEG3-azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate (freshly prepared)

-

Nuclease-free water/DMSO

Procedure:

-

Prepare Click Reaction Cocktail: Sequentially add the following to a microcentrifuge tube, vortexing after each addition:

-

Azide-functionalized tag (e.g., 10 µL of 5 mM azido-rhodamine in DMSO)

-

Copper ligand (e.g., 25 µL of 2 mM TBTA in DMSO/t-BuOH)

-

Reducing agent (e.g., 10 µL of 50 mM TCEP in H2O or freshly prepared sodium ascorbate)

-

Copper catalyst (e.g., 10 µL of 50 mM CuSO4·5H2O in H2O)

-

-

Reaction: Add the click reaction cocktail to the cell lysate containing the alkyne-modified molecule.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

-

Downstream Processing: The labeled molecules are now ready for downstream applications such as in-gel fluorescence analysis or affinity purification.

Cellular Uptake and Metabolism of this compound

Direct studies on the cellular uptake and metabolic fate of the this compound probe (11) have not been extensively reported in the literature. The primary focus has been on its application as an extracellular or in-lysate tool for probing RNA interactions. However, based on the principles of small molecule transport and the nature of the probe, we can infer some characteristics and propose methods for their investigation.

Inferred Properties:

-

Passive Diffusion: As a relatively small molecule, the this compound probe may cross the cell membrane via passive diffusion, influenced by its lipophilicity.

-

Transporter-Mediated Uptake: Natural preQ1 is known to be taken up by specific transporters in bacteria. It is plausible that the this compound probe, due to its structural similarity to preQ1, could be a substrate for similar transporters in mammalian cells, although this has not been demonstrated.

-

Metabolic Stability: The metabolic stability of the diazirine and alkyne moieties in a cellular environment is a critical factor. These functional groups are generally designed to be bioorthogonal, meaning they should not significantly participate in cellular metabolic reactions. However, enzymatic degradation of the core preQ1 structure or modification of the linker could occur.

Proposed Experimental Protocols to Study Cellular Uptake and Metabolism:

-

Cellular Uptake Assay:

-

Cell Culture: Plate mammalian cells (e.g., HeLa, MCF-7) in a suitable format (e.g., 12-well plates).

-

Treatment: Incubate the cells with varying concentrations of the this compound probe for different time points (e.g., 0.5, 1, 2, 4 hours).

-

Cell Lysis: After incubation, wash the cells thoroughly with cold PBS to remove extracellular probe. Lyse the cells using a suitable lysis buffer.

-

Click Reaction and Detection: Perform a click reaction on the cell lysate with a fluorescent azide probe. The amount of internalized this compound can be quantified by measuring the fluorescence intensity and normalizing to the total protein concentration. Alternatively, mass spectrometry can be used for more direct quantification.

-

-

Metabolite Identification:

-

Cell Treatment and Lysis: Treat cells with the this compound probe as described above.

-

Extraction: Perform a liquid-liquid or solid-phase extraction on the cell lysate to isolate the probe and its potential metabolites.

-

LC-MS/MS Analysis: Analyze the extract using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify parent probe and any modified species. By comparing the mass spectra of treated and untreated cells, novel metabolites can be identified.

-

Visualizations

Experimental Workflows and Signaling Pathways

Caption: Workflow for Chem-CLIP using the this compound probe.

Caption: Proposed cellular fate of the this compound probe.

Conclusion

The this compound probe (11) is a powerful tool for the study of RNA-small molecule interactions, enabling the identification of direct binding partners in complex biological milieu. While its cellular uptake and metabolic pathways are not yet fully elucidated, its utility in cell-based assays suggests sufficient cellular permeability and stability for its intended applications. Further research into the specific mechanisms of its cellular transport and metabolism will enhance its application and the interpretation of data derived from its use. The protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers employing or seeking to characterize this and similar chemical probes.

References

- 1. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.rug.nl [research.rug.nl]

- 4. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping small molecule–RNA binding sites via Chem-CLIP synergized with capillary electrophoresis and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of preQ1-Alkyne Binding to RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biophysical principles governing the interaction between preQ1-alkyne and its target RNA, the preQ1 riboswitch. While direct and extensive structural data for the this compound-RNA complex is limited, this guide leverages the wealth of information available for the natural ligand, preQ1, to infer the binding mechanism of its alkyne derivative. This information is crucial for the design and application of this compound as a chemical probe and for the development of novel RNA-targeted therapeutics.

Introduction to the preQ1 Riboswitch and this compound

The preQ1 riboswitch is a cis-acting regulatory element found in the 5'-untranslated region of bacterial mRNAs involved in the biosynthesis and transport of queuosine, a hypermodified nucleoside.[1] Binding of its cognate ligand, preQ1 (7-aminomethyl-7-deazaguanine), induces a conformational change in the RNA, leading to the formation of a pseudoknot structure that typically results in transcription termination or translation inhibition.[1][2]

This compound is a synthetic analog of preQ1 that incorporates an alkyne functional group. This modification allows for the "clicking" of various reporter molecules, such as fluorophores or biotin, to the preQ1 scaffold via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This makes this compound a valuable tool for chemical biology applications, including the identification and characterization of preQ1-binding RNAs in complex biological systems. While the alkyne modification is designed to be minimally perturbing, it is important to understand its potential impact on the binding affinity and structural interactions with the riboswitch.

Structural Basis of Ligand Recognition

The structural basis of preQ1 binding to both class I and class II riboswitches has been elucidated through X-ray crystallography and NMR spectroscopy.[2][3] The preQ1 ligand is recognized in a highly specific binding pocket formed by the folded RNA aptamer.

In the class I preQ1 riboswitch, the ligand is accommodated at the junction of two helical stems, forming a pseudoknot structure upon binding. The recognition is mediated by a network of hydrogen bonds and stacking interactions. Specifically, the Watson-Crick face of preQ1 forms a base pair with a conserved cytosine residue in loop L2 of the riboswitch. The aminomethyl group at the C7 position, which is the site of the alkyne modification in this compound, makes crucial contacts with the RNA backbone, contributing significantly to the binding affinity.

It is hypothesized that this compound binds in a similar fashion, with the core of the molecule making the same key interactions. The alkyne moiety is expected to project from the C7 position into the solvent, where it is accessible for click chemistry without disrupting the primary binding interactions. However, the addition of the alkyne group may have subtle effects on the binding affinity and kinetics.

Quantitative Binding Data

The binding affinity of preQ1 and its analogs to various preQ1 riboswitches has been determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constants (Kd) for the natural ligand, preQ1, are typically in the nanomolar range, indicating a high-affinity interaction.

While specific quantitative data for this compound binding is not extensively available in the literature, studies on similar preQ1 probes with modifications at the C7 position have shown a reduction in binding affinity compared to the native ligand. This is likely due to the critical role of the aminomethyl group in the interaction with the riboswitch.

Table 1: Quantitative Binding Data for preQ1 with Class I Riboswitches

| Riboswitch Source Organism | Ligand | Method | Dissociation Constant (Kd) | PDB ID | Resolution (Å) | Reference |

| Thermoanaerobacter tengcongensis | preQ1 | SPR | 2.1 ± 0.3 nM | 3Q51 | - | |

| Thermoanaerobacter tengcongensis | preQ0 | SPR | 35.1 ± 6.1 nM | - | - | |

| Bacillus subtilis | preQ1 | In-line probing | ~20 nM | 3FU2 | 2.85 | |

| Lactobacillus rhamnosus (Class II) | preQ1 | ITC | - | 4JF2 | 2.3 |

Note: The data presented above is for the natural ligand, preQ1, and its precursor, preQ0. This data serves as a benchmark for understanding the binding of this compound. It is anticipated that the Kd for this compound will be higher (weaker affinity) than that of preQ1.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of RNA-ligand interactions. Below are generalized protocols for key experiments used in studying the structural and biophysical basis of this compound binding to RNA.

RNA Preparation (In Vitro Transcription)

-

Template Preparation: A DNA template encoding the desired RNA sequence is synthesized. The template should include a T7 RNA polymerase promoter sequence at the 5' end.

-

Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, and ribonucleoside triphosphates (NTPs) in a suitable buffer. For NMR studies, isotopically labeled NTPs (13C, 15N) are used.

-

Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Refolding: The purified RNA is refolded into its active conformation by heating at 95°C for 5 minutes, followed by slow cooling to room temperature in a buffer containing MgCl2.

X-ray Crystallography

-

Complex Formation: The refolded RNA is mixed with a slight molar excess of this compound.

-

Crystallization Screening: The RNA-ligand complex is screened against a wide range of crystallization conditions using vapor diffusion methods (sitting or hanging drop).

-

Crystal Optimization: Initial crystal hits are optimized by varying the concentrations of precipitants, pH, and temperature.

-

Data Collection: Diffraction data are collected from cryo-cooled crystals at a synchrotron source.

-

Structure Determination: The structure is solved using molecular replacement or heavy-atom derivatization methods and refined to produce a final atomic model.

NMR Spectroscopy

-

Sample Preparation: Isotopically labeled (13C, 15N) RNA is prepared and refolded.

-

Titration: A solution of this compound is titrated into the NMR tube containing the RNA sample.

-

Data Acquisition: A series of 2D NMR experiments (e.g., 1H-15N HSQC) are recorded at each titration point.

-

Data Analysis: Chemical shift perturbations of the RNA resonances upon ligand binding are monitored to identify the binding site and determine the dissociation constant. NOESY experiments can provide distance restraints for structure calculation.

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Both the RNA and this compound solutions are prepared in the same, thoroughly degassed buffer.

-

Instrument Setup: The ITC instrument is cleaned, and the sample cell is filled with the RNA solution, while the syringe is loaded with the this compound solution.

-

Titration: A series of small injections of the ligand are made into the sample cell, and the heat change for each injection is measured.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to RNA. The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Surface Plasmon Resonance (SPR)

-

Chip Preparation: A sensor chip (e.g., streptavidin-coated) is functionalized by immobilizing a biotinylated version of the target RNA.

-

Analyte Preparation: A series of dilutions of this compound are prepared in the running buffer.

-

Binding Measurement: The this compound solutions are flowed over the sensor chip surface, and the change in the refractive index, which is proportional to the amount of bound analyte, is monitored in real-time.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows discussed in this guide.

Caption: Putative interaction of this compound with the preQ1 riboswitch.

Caption: Experimental workflow for characterizing this compound-RNA binding.

Conclusion

The this compound probe, in conjunction with the foundational knowledge of preQ1-riboswitch interactions, provides a powerful system for investigating RNA biology. While the alkyne modification may slightly attenuate binding affinity, the core structural interactions are likely preserved, enabling its use as a specific and effective tool for labeling and identifying preQ1-binding RNAs. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to design and interpret experiments aimed at further elucidating the structural and functional consequences of this compound binding to RNA, ultimately paving the way for the development of novel RNA-targeted diagnostics and therapeutics.

References

- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cocrystal structure of a class-I preQ1 riboswitch reveals a pseudoknot recognizing an essential hypermodified nucleobase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of a class II preQ1 riboswitch reveals ligand recognition by a new fold - PMC [pmc.ncbi.nlm.nih.gov]

The Alkyne Handle: A Technical Guide to preQ1-Alkyne as a Precursor for tRNA Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical process that ensures translational fidelity and efficiency. One such modification is the incorporation of the hypermodified nucleoside queuosine (Q), which is found in the anticodon wobble position of tRNAs for aspartic acid, asparagine, histidine, and tyrosine.[1] The biosynthesis of queuosine involves the precursor 7-aminomethyl-7-deazaguanine, also known as pre-queuosine 1 (preQ1).[2][3] In bacteria, the enzyme tRNA-guanine transglycosylase (TGT) catalyzes the exchange of guanine for preQ1 at position 34 of the tRNA anticodon.[1][4]

The unique biochemistry of the TGT-mediated modification presents an opportunity for the development of chemical probes to study tRNA biology. By synthesizing analogs of preQ1, researchers can hijack this enzymatic process to introduce non-natural modifications into tRNA. One such powerful analog is preQ1-alkyne , which incorporates a terminal alkyne group. This alkyne serves as a "handle" for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This allows for the covalent attachment of a wide range of reporter molecules, such as fluorophores or biotin, to tRNA molecules that have incorporated this compound. This technical guide provides an in-depth overview of this compound as a precursor for tRNA modification, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Data Presentation

The following tables summarize key quantitative data related to the interaction of preQ1 and its analogs with their biological targets.

Table 1: Binding Affinities and Functional Parameters of preQ1 and its Analogs

| Compound | Target | Assay | Parameter | Value | Reference |

| preQ1 | T. tengcongensis preQ1-I Riboswitch | In-line probing | Kd | 2 nM | |

| preQ1 | B. subtilis preQ1-I Riboswitch | In-line probing | Kd | 20 nM | |

| preQ1 | B. subtilis preQ1-I Riboswitch | Transcription Termination | EC50 | 7.4 nM | |

| This compound analog (probe 11) | B. subtilis preQ1-I Riboswitch | Transcription Termination | EC50 | 7.1 µM | |

| preQ1-azide congener (probe 3) | E. coli TGT | Guanine Exchange Inhibition | Ki | ~70 µM | |

| preQ1-azide congener (probe 4) | E. coli TGT | Guanine Exchange Inhibition | Ki | ~70 µM |

Signaling Pathways and Experimental Workflows

tRNA Modification Pathway with this compound

The following diagram illustrates the enzymatic incorporation of this compound into tRNA, replacing the genetically encoded guanine.

Caption: Enzymatic incorporation of this compound into tRNA by TGT.

Experimental Workflow for tRNA Labeling and Detection

This diagram outlines the overall process of using this compound to label and detect specific tRNAs.

Caption: Workflow for tRNA labeling using this compound.

preQ1 Riboswitch Regulation

This diagram illustrates the mechanism of gene regulation by a preQ1 riboswitch.

Caption: Transcriptional regulation by a preQ1 riboswitch.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a general strategy can be adapted from the synthesis of similar preQ1 derivatives. The synthesis generally starts from a protected 6-chloro-7-cyano-7-deazaguanine derivative. The alkyne-containing moiety is introduced via reductive amination of a 7-formyl-7-deazapurine intermediate.

Generalized Synthetic Scheme:

-

Reduction of the nitrile: The 7-cyano group of a suitable preQ0 (7-cyano-7-deazaguanine) derivative is reduced to the corresponding 7-formyl-7-deazapurine.

-

Reductive amination: The 7-formyl derivative undergoes reductive amination with an amino-alkyne (e.g., propargylamine) in the presence of a reducing agent like sodium borohydride to yield the desired this compound.

-

Deprotection and Purification: Any protecting groups are removed, and the final product is purified, typically by reversed-phase HPLC.

Metabolic Labeling of tRNA in Bacterial Cells

This protocol describes the metabolic labeling of tRNA in bacterial cells with this compound.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Appropriate growth medium (e.g., LB broth)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Incubator shaker

Procedure:

-

Grow a starter culture of the bacterial strain overnight at the optimal temperature.

-

Inoculate fresh growth medium with the overnight culture to an OD600 of ~0.1.

-

Grow the culture until it reaches the mid-log phase (OD600 of ~0.4-0.6).

-

Add this compound to the culture to a final concentration of 50-200 µM. The optimal concentration should be determined empirically.

-

Continue to incubate the culture for a desired period (e.g., 2-4 hours) to allow for the incorporation of this compound into tRNA.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with ice-cold PBS and proceed with total RNA extraction.

Total RNA Extraction and Purification of Alkyne-Modified tRNA

Materials:

-

Cell pellet from metabolic labeling

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

DNase I

-

(Optional) Hybridization-based tRNA purification kit with a biotinylated oligo probe complementary to the target tRNA.

Procedure:

-

Extract total RNA from the cell pellet according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Perform a DNase I treatment to remove any contaminating genomic DNA.

-

(Optional, for specific tRNA analysis) Purify the target tRNA using a hybridization-based method. This typically involves immobilizing a complementary DNA oligonucleotide probe on a solid support to capture the tRNA of interest.

Click Chemistry for tRNA Labeling

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule (e.g., a fluorescent azide) to the alkyne-modified tRNA.

Materials:

-

Alkyne-modified tRNA (from step 3)

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 545) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/t-butanol)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Nuclease-free water

-

RNA purification method (e.g., ethanol precipitation or spin column)

Procedure:

-

In a nuclease-free microcentrifuge tube, prepare the click chemistry reaction mixture. For a 20 µL reaction, the following can be used as a starting point:

-

Alkyne-modified tRNA: 1-5 µg

-

Azide-reporter: 1 µL of 10 mM stock (final concentration 500 µM)

-

CuSO4:THPTA/TBTA premix (1:5 molar ratio): 1 µL of a 10 mM CuSO4 / 50 mM ligand stock (final concentration 0.5 mM CuSO4)

-

Sodium ascorbate: 2 µL of 100 mM stock (final concentration 10 mM)

-

Nuclease-free water to 20 µL

-

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Purify the labeled tRNA from the reaction mixture using ethanol precipitation or an appropriate RNA cleanup spin column to remove excess reagents.

-

Resuspend the purified, labeled tRNA in nuclease-free water.

Analysis of Labeled tRNA

The method of analysis will depend on the reporter molecule used.

-

Fluorescently labeled tRNA: Analyze by denaturing polyacrylamide gel electrophoresis (PAGE) followed by in-gel fluorescence scanning.

-